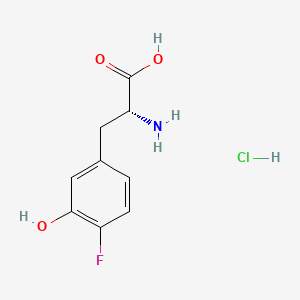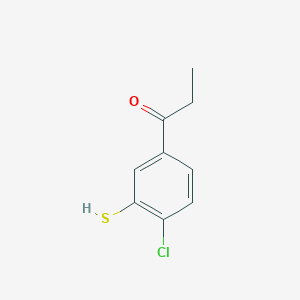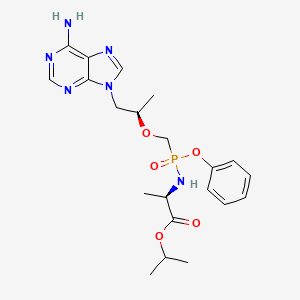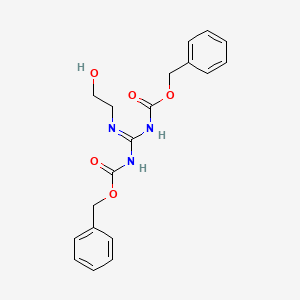
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-mercaptophenyl to introduce the bromomethyl group. This is followed by the chlorination of the propanone moiety. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive halogen compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the mercapto group can produce a disulfide.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(4-Methyl-3-mercaptophenyl)-1-chloropropan-2-one
- 1-(4-(Bromomethyl)-3-nitrophenyl)-1-chloropropan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions .
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-3-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |
Clé InChI |
DVNXRPHHCOPKRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)CBr)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)

![2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14040597.png)


![2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14040616.png)





![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)

